molecular formula C5H3ClN2O3 B067295 4-Chloro-2-hydroxy-3-nitropyridine CAS No. 165547-79-5

4-Chloro-2-hydroxy-3-nitropyridine

Cat. No. B067295
M. Wt: 174.54 g/mol
InChI Key: UKIZCTHOMJXNIX-UHFFFAOYSA-N
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Patent
US06143894

Procedure details

A 150 mL flask is charged with 2,4-dihydroxy-3-nitropyridine (Compound XII) (10.0 g, 0.064 mole), and toluene (30 mL). The mixture is stirred at moderate speed and warmed to 47° C. Phosphorus oxychloride (POCl3) (4.4 g, 0.0289 moles) is added over 10 minutes, via a syringe pump, giving an exotherm to 49° C. N,N-diisopropylethylamine (DIPEA) (2.22 g, 0.017 moles) is added over 10 minutes, giving an exotherm to 51° C. Another portion of POCl3 (4.4 g, 0.0289 moles) is added over 10 minutes, followed by another portion of DIPEA (2.22 g, 0.017 moles) over 10 minutes. A third portion of POCl3 (4.4 g, 0.0289 moles) is added over 10 minutes, followed by a third portion of DIPEA (2.22 g, 0.017 moles) over 10 minutes, followed by a final portion of POCl3 (4.4 g, 0.0289 moles) over 10 minutes (total POCl3 added is 17.7 g), then by a final portion of DIPEA (2.22 g, 0.017 moles) over 10 min. (total DIPEA added is 8.9 g). The reaction is then stirred at 50° C. for 5 hr until IPC indicates complete consumption of Compound XII. The reaction is allowed to cool to 20° C. over 30 minutes and 50 mL of water is added over 1.5 hr allowing the temperature to rise to 47° C. This mixture is stirred for four hours while cooling to 25° C. The batch is filtered washing twice with 15 mL of water, then twice with 15 mL of toluene. The product is dried to give Compound II.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.22 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
4.4 g
Type
reactant
Reaction Step Four
Quantity
2.22 g
Type
reactant
Reaction Step Five
Name
Quantity
4.4 g
Type
reactant
Reaction Step Six
Name
Quantity
2.22 g
Type
reactant
Reaction Step Seven
Name
Quantity
4.4 g
Type
reactant
Reaction Step Eight
Name
Quantity
2.22 g
Type
reactant
Reaction Step Nine
Name
Quantity
4.4 g
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6](O)[CH:5]=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:14])=O.C(N(CC)C(C)C)(C)C>C1(C)C=CC=CC=1>[Cl:14][C:6]1[CH:5]=[CH:4][NH:3][C:2](=[O:1])[C:7]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
2.22 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
OC1=NC=CC(=C1[N+](=O)[O-])O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC=CC(=C1[N+](=O)[O-])O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
4.4 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Five
Name
Quantity
2.22 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Six
Name
Quantity
4.4 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Seven
Name
Quantity
2.22 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Eight
Name
Quantity
4.4 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Nine
Name
Quantity
2.22 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Ten
Name
Quantity
4.4 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
47 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at moderate speed
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving an exotherm to 49° C
CUSTOM
Type
CUSTOM
Details
giving an exotherm to 51° C
CUSTOM
Type
CUSTOM
Details
over 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The reaction is then stirred at 50° C. for 5 hr until IPC
Duration
5 h
CUSTOM
Type
CUSTOM
Details
consumption of Compound XII
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 20° C. over 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
50 mL of water is added over 1.5 hr
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to rise to 47° C
STIRRING
Type
STIRRING
Details
This mixture is stirred for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling to 25° C
FILTRATION
Type
FILTRATION
Details
The batch is filtered
WASH
Type
WASH
Details
washing twice with 15 mL of water
CUSTOM
Type
CUSTOM
Details
The product is dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(NC=C1)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.